molecular formula C14H16 B12681628 4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- CAS No. 7781-74-0

4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro-

Cat. No.: B12681628
CAS No.: 7781-74-0
M. Wt: 184.28 g/mol
InChI Key: IGKDVUVITBCBRG-UHFFFAOYSA-N
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Description

4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- is a complex organic compound with a unique structure It is characterized by its fused ring system, which includes a methano bridge and multiple hydrogenated rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to form the cyclohexene ring system. Subsequent hydrogenation and cyclization steps are used to complete the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of high-pressure reactors and efficient catalysts can enhance the yield and purity of the final product. Continuous flow reactors may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully hydrogenated derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, its potential anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methano-2,3,8-methenocyclopent(a)indene, 1,2,3,3a,3b,4,7,7a,8,8a-decahydro- is unique due to its specific ring structure and the presence of the methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies .

Properties

CAS No.

7781-74-0

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradec-12-ene

InChI

InChI=1S/C14H16/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h1-2,5-14H,3-4H2

InChI Key

IGKDVUVITBCBRG-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4C5C3C6C4C6C5

Origin of Product

United States

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